(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde physical properties
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde
Introduction: A Key Chiral Building Block
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde, a derivative of L-glyceraldehyde, is a valuable chiral intermediate in asymmetric organic synthesis. Its structure incorporates a protected diol within a stable dioxolane ring and a reactive aldehyde functional group, making it a versatile precursor for constructing complex stereospecific molecules, including pharmaceuticals and natural products. The acetal group (dioxolane) serves as a robust protecting group for the diol, stable under basic, oxidative, and reductive conditions, yet readily removable under acidic conditions, allowing for selective transformations at other parts of the molecule.[1][2]
This guide provides a comprehensive overview of the known physical properties of this compound, outlines a framework for its empirical characterization, and discusses the critical safety and handling protocols necessary for its use in a research and development setting.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural and molecular identifiers for (4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | PubChem[3] |
| CAS Number | 32233-44-6 | PubChem[3] |
| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |
| Molecular Weight | 144.17 g/mol | PubChem[3] |
| Canonical SMILES | CC1(OCCC=O)C | PubChem[3] |
| InChIKey | BASUVKNKERZYGZ-LURJTMIESA-N | PubChem[3] |
Core Physical and Chemical Properties
A precise understanding of a compound's physical properties is essential for designing reaction conditions, purification strategies, and appropriate storage protocols.
Quantitative Physical Data
While extensive experimental data for this specific compound is not widely published, the following table summarizes available computed and known properties. Researchers should consider the experimental determination of key parameters, such as boiling point and density, as a primary quality control step.
| Property | Value / Information | Comments |
| Physical State | Expected to be a liquid at room temperature. | Based on related structures and GHS classification as a combustible liquid.[3] |
| Boiling Point | No experimental data available in cited sources. | Requires experimental determination (see Section 4.1). |
| Melting Point | No experimental data available in cited sources. | Requires experimental determination. |
| Density | No experimental data available in cited sources. | Requires experimental determination (see Section 4.2). |
| Refractive Index | No experimental data available in cited sources. | Requires experimental determination (see Section 4.3). |
| XLogP3 (Computed) | -0.1 | A computed measure of hydrophobicity.[3] |
Stability and Reactivity
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Acid Sensitivity : The 1,3-dioxolane ring is an acetal, which is inherently labile under acidic conditions.[2] Exposure to strong or even mild Brønsted or Lewis acids will catalyze hydrolysis, cleaving the protecting group to reveal the diol functionality. This reactivity is the cornerstone of its utility as a protected intermediate.
-
Base and Nucleophile Stability : The compound is stable to strong bases, organometallics, and other nucleophilic reagents, which will preferentially react at the aldehyde carbonyl.[2]
-
Oxidative Stability : The dioxolane ring is generally stable to common oxidizing agents. The aldehyde group, however, is readily oxidized to the corresponding carboxylic acid.
-
Thermal Stability : Aldehydes can be prone to decomposition or oligomerization upon heating. Distillation, if required, should be performed with care, preferably under reduced pressure to lower the boiling point and minimize thermal stress.
Safety, Handling, and Storage
(4S)-2,2-dimethyl-1,3-dioxolane-4-acetaldehyde is classified with specific hazards that mandate rigorous safety protocols.
GHS Hazard Classification
| Hazard Code | Statement | Class | Source |
| H227 | Combustible liquid | Flammable Liquid, Category 4 | PubChem[3] |
| H315 | Causes skin irritation | Skin Irritant, Category 2 | PubChem[3], chemical-label.com[4] |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A | PubChem[3], chemical-label.com[4] |
| H335 | May cause respiratory irritation | STOT SE, Category 3 | PubChem[3], chemical-label.com[4] |
Recommended Handling Procedures
Given the hazards, the following precautions are mandatory:
-
Ventilation : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield to protect against skin and eye contact.[5]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.[5][6]
-
Emergency Response : In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[5]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent potential oxidation or reaction with atmospheric moisture over long-term storage.
A Framework for Experimental Characterization
For any new batch or for compounds with limited published data, a systematic experimental workflow is required to validate identity and quantify physical properties. This process is a self-validating system, ensuring that subsequent experiments are based on a well-characterized material.
Caption: Workflow for the comprehensive characterization of a chemical intermediate.
Protocol: Boiling Point Determination by Vacuum Distillation
-
Causality : The aldehyde functionality can be sensitive to high temperatures. Determining the boiling point under reduced pressure minimizes the risk of thermal decomposition, providing a more accurate value and preserving the material.
-
Methodology :
-
Assemble a short-path distillation apparatus.
-
Place a sample of the purified compound (1-2 mL) in the distillation flask with a small magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a pressure gauge (manometer).
-
Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Begin heating the distillation flask gently using an oil bath.
-
Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.
-
Protocol: Density Measurement
-
Causality : Density is a fundamental physical constant useful for identity confirmation and for converting between mass and volume.
-
Methodology :
-
Use a calibrated pycnometer (specific gravity bottle) of a known volume (e.g., 1 mL).
-
Record the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a constant, known temperature (e.g., 20.0 °C) in a water bath.
-
Record the mass of the filled pycnometer.
-
Calculate the density using the formula: ρ = (mass of sample) / (volume of pycnometer).
-
Protocol: Refractive Index Measurement
-
Causality : The refractive index is a highly sensitive measure of a substance's purity and identity.
-
Methodology :
-
Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism temperature is controlled and stable, typically at 20.0 °C.
-
Apply a few drops of the sample to the lower prism.
-
Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
-
References
- Guidechem. (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Acetaldehyde 32233-44-6 wiki.
- Chemical-Label.com. 2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde.
- PubChem. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde.
- PubChem. (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
- Chemsrc. CAS#:32233-44-6 | (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Acetaldehyde.
- MySkinRecipes. 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde.
- Safety Data Sheet. Generic SDS for a combustible liquid mixture.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Safety Data Sheet. Generic SDS for (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
- Sigma-Aldrich. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
- ChemicalBook. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
- ResearchGate. (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde.
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. 2-((4S)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde | C7H12O3 | CID 11084008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. fishersci.com [fishersci.com]
